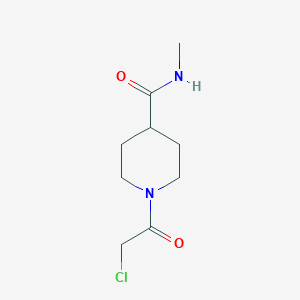

1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide

Descripción general

Descripción

“1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide” is a synthetic organic compound. It is a derivative of chloroacetyl chloride . It is used in a variety of scientific research applications.

Synthesis Analysis

The synthesis of “1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide” involves a multi-step process starting with L-proline . The first step is the reaction of L-proline with chloroacetyl chloride, which leads to the formation of an N-acylated product . This compound is then converted into the carbonitrile via the corresponding amide intermediate .Molecular Structure Analysis

The molecular structure of “1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide” can be represented by the molecular formula C7H9ClN2O . The InChI representation of the molecule is InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2 .Chemical Reactions Analysis

The compound “1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide” can undergo various chemical reactions. For instance, it can be selectively N-chloroacylated in the presence of alcohols and phenols . The acylated products are obtained in high yields and can be easily isolated without chromatographic separation .Aplicaciones Científicas De Investigación

Piperidine Derivatives in Chemical Synthesis

Piperidines, including compounds like 1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide, are utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process is significant in the formation of carboxamides from iodoalkenes and ketocarboxamides from iodoarene, offering moderate to high yields under varying conditions (Takács et al., 2014).

Antimicrobial Applications

The antimicrobial properties of certain piperidine derivatives have been studied. For instance, derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, which share structural similarities with the compound , have shown significant activity against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).

Synthesis Improvement

Efforts to improve the synthesis of related compounds, such as 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, have been documented. This includes optimizing reaction conditions to enhance yield and purity, which is crucial for the effective use of these compounds in various applications (Song, 2007).

Antitumor Agents

In the realm of cancer research, derivatives of piperidine and carboxamide, such as N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide and its monosubstituted versions, have been evaluated for their antitumor activity. The variations in physicochemical properties and antitumor efficacy based on the position and nature of substituent groups provide insights for potential therapeutic applications (Rewcastle et al., 1986).

Novel Chemical Syntheses

Innovative synthetic methods have been developed for compounds like 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, which is structurally related to 1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide. These methods involve reactions with chloroacetyl chloride, leading to the formation of diverse derivatives with potential applications in various fields of chemistry and pharmacology (Ahmed et al., 2018).

NF-kappaB and AP-1 Gene Expression Inhibition

N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (1), structurally akin to the compound in focus, inhibits transcription mediated by NF-kappaB and AP-1 transcription factors. Structure-activity relationship studies of this compound and its derivatives have implications for improving oral bioavailability and potential therapeutic applications (Palanki et al., 2000).

Direcciones Futuras

The compound “1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide” has potential for future research and development. It can serve as a versatile building block for synthesizing various heterocycles like pyridine, pyrimidine, and pyrrole derivatives . Its unique nucleophilicity and electrophilicity facilitate the construction of complex heterocyclic structures, which are pivotal in pharmaceutical development .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as clobetasone , are known to target corticosteroid receptors, which play a crucial role in regulating inflammation and immune responses .

Mode of Action

For instance, clobetasone, a corticosteroid, binds to corticosteroid receptors and modulates gene expression to exert anti-inflammatory effects .

Biochemical Pathways

Compounds with a similar piperidine structure have been reported to inhibit enzymes like dipeptidyl peptidase-4 (dpp4) , which plays a role in glucose metabolism and immune regulation .

Result of Action

Similar compounds have been reported to have anti-inflammatory effects .

Propiedades

IUPAC Name |

1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O2/c1-11-9(14)7-2-4-12(5-3-7)8(13)6-10/h7H,2-6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDDNFYYSVEQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid](/img/structure/B1371055.png)

![3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B1371058.png)

![2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371059.png)

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)

![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)

![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)